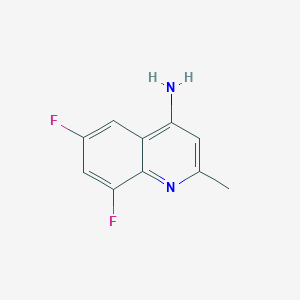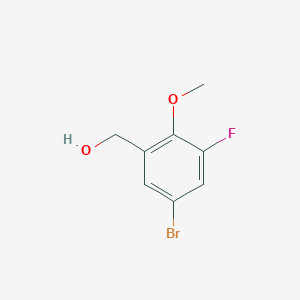
(5-Bromo-3-fluoro-2-methoxyphenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(5-Bromo-3-fluoro-2-methoxyphenyl)methanol” is a halogenated aromatic alcohol that contains bromine, fluorine, and a methoxy group attached to a phenyl ring. While the provided papers do not directly discuss this compound, they do provide insights into similar halogenated aromatic compounds and their synthesis, which can be informative for understanding the properties and potential synthesis routes for “(5-Bromo-3-fluoro-2-methoxyphenyl)methanol”.
Synthesis Analysis
The synthesis of halogenated aromatic compounds can be complex, involving multiple steps and the need for enantiomeric purity. For example, the synthesis of enantiomerically pure 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethane is a 7-step procedure starting from a ketone precursor and involves the resolution of a diastereomeric acid by crystallization to achieve high enantiomeric purity . This suggests that the synthesis of “(5-Bromo-3-fluoro-2-methoxyphenyl)methanol” could also involve multiple steps and may require careful control of stereochemistry if enantiomeric purity is desired.
Molecular Structure Analysis
The molecular structure of halogenated aromatic compounds can be determined using techniques such as X-ray crystallography. For instance, the structure of (5-bromo-2-hydroxyphenyl)(phenyl)methanone was confirmed using this method, providing detailed information about the crystal system and cell dimensions . This implies that a similar approach could be used to determine the molecular structure of “(5-Bromo-3-fluoro-2-methoxyphenyl)methanol”, which would be crucial for understanding its reactivity and physical properties.
Chemical Reactions Analysis
Halogenated aromatic alcohols can undergo various chemical reactions, including palladium-catalyzed transformations. The synthesis of fluorenones from bis(2-bromophenyl)methanols via a palladium-catalyzed method indicates that “(5-Bromo-3-fluoro-2-methoxyphenyl)methanol” might also be amenable to similar catalytic processes, potentially leading to the formation of complex polycyclic structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated aromatic compounds are influenced by their molecular structure. For example, the presence of halogen atoms can significantly affect the compound's density, melting point, and reactivity. The crystallographic data provided for a related compound can give an indication of what to expect for “(5-Bromo-3-fluoro-2-methoxyphenyl)methanol”, such as its potential crystal structure and density. However, specific properties like solubility, boiling point, and reactivity with other chemicals would need to be empirically determined for a comprehensive analysis.
Applications De Recherche Scientifique
Organic Synthesis and Pharmaceutical Research
Synthesis of Novel Compounds
Studies have highlighted the utility of halogenated and methoxy-substituted phenyl methanols in synthesizing diverse organic compounds. For example, fluorinated masked o-benzoquinones have been prepared through the oxidation of 4-fluoro-2-methoxyphenol, showcasing the compound's relevance in generating new fluorinated building blocks for synthetic chemistry (Patrick et al., 2004).
Chiral Intermediate Synthesis
The compound serves as a precursor in the synthesis of chiral intermediates, such as in the enantioselective microbial reduction of substituted acetophenones to produce (S)-1-(2'-bromo-4'-fluoro phenyl)ethanol, a process showcasing its application in asymmetric synthesis and potential pharmaceutical applications (Patel et al., 2004).
Material Science and Polymer Research
- Copolymer Synthesis: The molecule has been used in the synthesis of novel copolymers, where halogen and methoxy substituents play a critical role in defining the properties of the resulting materials. For instance, novel trisubstituted ethylenes, including ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, have been prepared and copolymerized with styrene, indicating its utility in developing new polymeric materials with potential applications in various industries (Kharas et al., 2016).
Antioxidant and Biological Activities
- Antioxidant Properties: The structural motif of (5-Bromo-3-fluoro-2-methoxyphenyl)methanol is found in compounds isolated from marine algae, which have demonstrated significant antioxidant activities. These studies highlight the potential of halogenated and methoxy-substituted phenyl methanols in discovering new natural antioxidants with applications in food preservation and pharmaceuticals (Li et al., 2011).
Environmental and Decontamination Studies
- Decontamination Research: The kinetics of La3+-promoted methanolysis of S-aryl methylphosphonothioates, including compounds related to (5-Bromo-3-fluoro-2-methoxyphenyl)methanol, have been studied for potential methodologies in the decontamination of toxic byproducts of VX hydrolysis, demonstrating its relevance in environmental science and safety applications (Dhar et al., 2011).
Orientations Futures
“(5-Bromo-3-fluoro-2-methoxyphenyl)methanol” is used as a building block in the synthesis of various pharmaceuticals and other organic compounds. A related compound, 2-[(5-Bromo-2-methylphenyl)methyl]-5-(4-fluorophenyl)thiophene, is an antidiabetic agent that can be used to prepare Canagliflozin, a sodium-dependent glucose co-transporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes mellitus . This suggests potential future directions in the development of new pharmaceuticals.
Propriétés
IUPAC Name |
(5-bromo-3-fluoro-2-methoxyphenyl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO2/c1-12-8-5(4-11)2-6(9)3-7(8)10/h2-3,11H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMACJKTPMUUGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1F)Br)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70628957 |
Source


|
| Record name | (5-Bromo-3-fluoro-2-methoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70628957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-3-fluoro-2-methoxyphenyl)methanol | |
CAS RN |
470668-69-0 |
Source


|
| Record name | (5-Bromo-3-fluoro-2-methoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70628957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

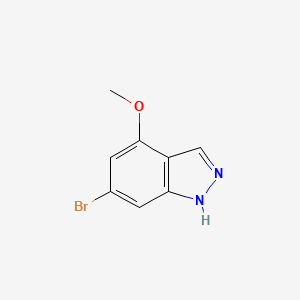
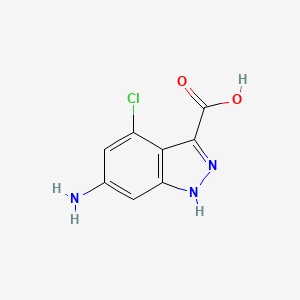
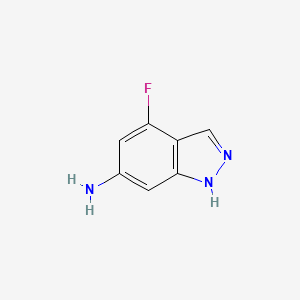
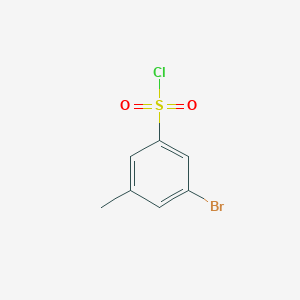
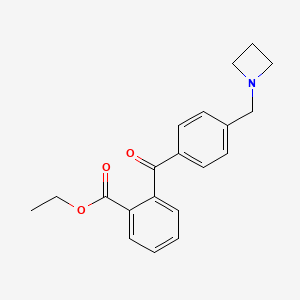
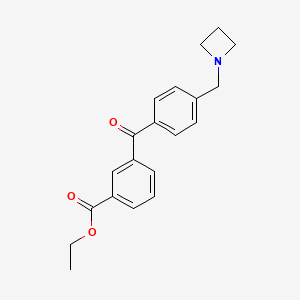
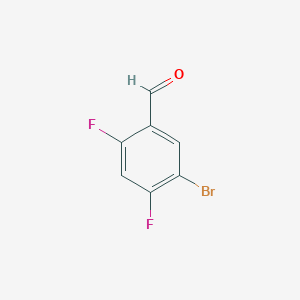
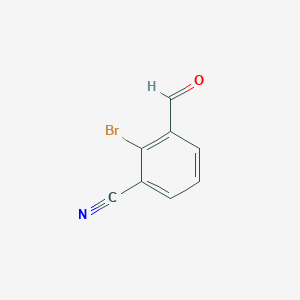
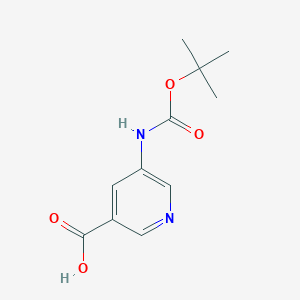
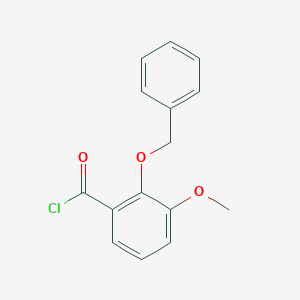
![[1,4'-Bipiperidine]-4'-carboxamide dihydrochloride](/img/structure/B1291832.png)
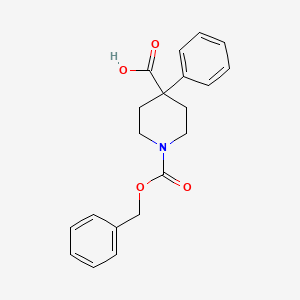
![Tert-butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1291836.png)
